molecular formula C13H14ClN3 B11795546 4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine

4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine

Cat. No.: B11795546
M. Wt: 247.72 g/mol
InChI Key: CSDLBNGMDFMGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system with a chlorine atom at the 4-position and a cyclohexyl group at the 2-position. This unique structure imparts distinct chemical properties, making it a valuable compound in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of ethanol and alkali. The reaction mixture is heated to reflux, followed by acidification and cyclization to form the pyrimidine ring . Another method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. These methods focus on optimizing reaction conditions to achieve high yields and purity while minimizing waste and environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride and primary amines in polar solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include substituted pyrido[3,4-d]pyrimidine derivatives, which can exhibit diverse biological activities and material properties.

Scientific Research Applications

4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and modulate inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its hydrophobicity and influences its interaction with biological targets. This distinct structure contributes to its potency and selectivity as a kinase inhibitor, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

4-chloro-2-cyclohexylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C13H14ClN3/c14-12-10-6-7-15-8-11(10)16-13(17-12)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

CSDLBNGMDFMGAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=CN=C3)C(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.